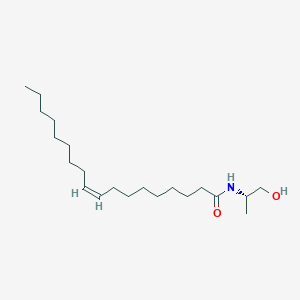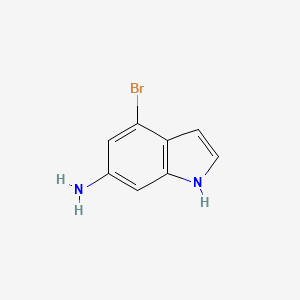
4-bromo-1H-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-indol-6-amine is a chemical compound with the CAS Number: 375369-03-2. It has a molecular weight of 211.06 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-1H-indol-6-amine is 1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1H-indol-6-amine were not found in the available resources, indole derivatives, in general, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Bromo-1H-indol-6-amine is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including 4-bromo-1H-indol-6-amine, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties. Benzothiazole containing benzene sulphonamide and carboxamide have been evaluated for their in vivo anti-inflammatory activities .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Pharmaceutical Intermediates
4-Bromoindole, a derivative of indole, is used as a pharmaceutical intermediate . It is a potential inhibitor of GSK-3, a protein kinase involved in cellular energy metabolism, neuronal cell development, and body pattern formation .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties. They have been found to be effective against a variety of microbial strains, making them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have also shown potential in the treatment of diabetes. They have been found to possess antidiabetic properties, making them useful in the development of new therapeutic agents for diabetes .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-6-aminoindole, also known as 4-bromo-1H-indol-6-amine, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products that bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes
Biochemical Pathways
Indole derivatives, including 4-Bromo-6-aminoindole, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 4-Bromo-6-aminoindole may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
4-bromo-1H-indol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFXXSXTSLTPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646091 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indol-6-amine | |
CAS RN |
375369-03-2 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


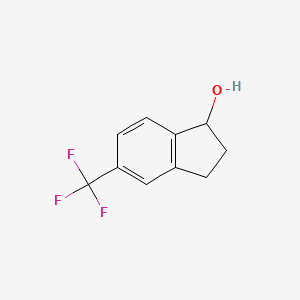

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)
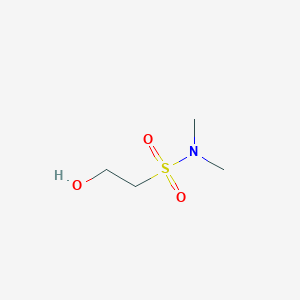


![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)
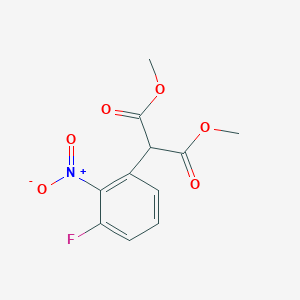

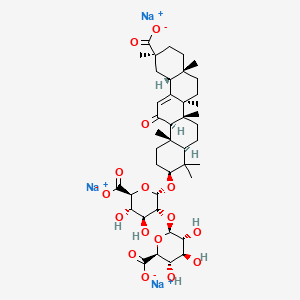
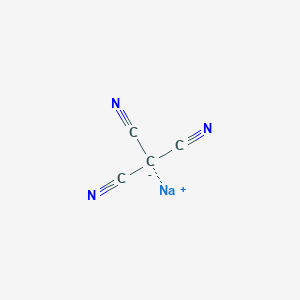
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
